N-Boc-4-Hydroxyphenyl-DL-glycine serves as a protected amino acid building block in the synthesis of peptides and proteins due to the presence of the Boc (tert-butoxycarbonyl) protecting group. This group safeguards the amino group during peptide chain elongation and can be selectively removed under specific conditions to reveal the free amine, allowing further coupling with other amino acids. Source: Boc-4-hydroxy-D-phenylglycine, PubChem, [National Institutes of Health: ]
Proctolin is a neuropeptide found in insects and other invertebrates, known to play a role in muscle contraction and egg-laying behavior. N-Boc-4-Hydroxyphenyl-DL-glycine, particularly its D-enantiomer, serves as an analog of proctolin for studying its structure-activity relationship and potential development of novel insecticides. [Source: CAS No : 27460-85-1 | Product Name : BOC-4-Hydroxy-D-Phenylglycine, Pharmaffiliates, ]
Research suggests that N-Boc-4-Hydroxyphenyl-DL-glycine, particularly its D-enantiomer, can be used as a building block in the preparation of new cephem derivatives. These derivatives exhibit antibacterial activity, specifically against Helicobacter pylori, a bacterium associated with peptic ulcers and gastritis. [Source: CAS No : 27460-85-1 | Product Name : BOC-4-Hydroxy-D-Phenylglycine, Pharmaffiliates, ]
N-Boc-4-Hydroxyphenyl-DL-glycine is a chemical compound with the molecular formula C₁₃H₁₇NO₅ and a CAS number of 53249-34-6. It is classified as an amino acid derivative, specifically a derivative of glycine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenyl side chain is substituted with a hydroxyl group at the para position. This compound is notable for its potential applications in pharmaceutical chemistry, particularly in the synthesis of peptides and other biologically active molecules .
N-Boc-4-Hydroxyphenyl-DL-glycine exhibits various biological activities due to its structural properties. It has been studied for its potential role in:
Several methods are employed for synthesizing N-Boc-4-Hydroxyphenyl-DL-glycine:
N-Boc-4-Hydroxyphenyl-DL-glycine finds applications primarily in:
Interaction studies involving N-Boc-4-Hydroxyphenyl-DL-glycine focus on its binding affinity with various biological targets. Research indicates potential interactions with:
Several compounds share structural similarities with N-Boc-4-Hydroxyphenyl-DL-glycine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-Hydroxyphenylglycine | C₉H₁₁NO₃ | Lacks Boc protection; more reactive |
Boc-Phenylalanine | C₁₃H₁₅NO₂ | Contains a phenyl side chain without hydroxyl |
N-Boc-Tyrosine | C₁₃H₁₅NO₄ | Contains a hydroxyl group on the aromatic ring |
N-Boc-Serine | C₇H₁₅NO₄ | Lacks aromatic character; more polar |
N-Boc-4-Hydroxyphenyl-DL-glycine's uniqueness lies in its combination of a protected amino acid structure with a para-hydroxyl substitution on the phenyl ring. This configuration not only enhances its stability during peptide synthesis but also potentially increases its biological activity compared to other similar compounds that lack such modifications .
Irritant